Product packaging for Morpholin-4-yl(piperidin-1-yl)methanone(Cat. No.:)

Morpholin-4-yl(piperidin-1-yl)methanone

Cat. No.: B11172151
M. Wt: 198.26 g/mol
InChI Key: KIVCHWZIMZZMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Amide Chemistry and Heterocyclic Systems

The core of Morpholin-4-yl(piperidin-1-yl)methanone is the amide functional group, specifically a urea-type linkage (-N-CO-N-). Amide bonds are of fundamental importance in chemistry and biology, forming the backbone of proteins and being present in a vast number of pharmaceuticals. The urea (B33335) group, in particular, is a versatile functional group known for its ability to act as both a hydrogen bond donor and acceptor, which allows it to form predictable and strong intermolecular hydrogen bonds.

Significance of the Morpholine (B109124) and Piperidine (B6355638) Moieties in Molecular Design

The two heterocyclic components of the title compound, morpholine and piperidine, are considered "privileged structures" in medicinal chemistry. pharmjournal.ru Their frequent appearance in approved drugs and clinical candidates underscores their importance in designing molecules with desirable pharmacological and pharmacokinetic properties. chemspider.comchemspider.comresearchgate.net

Morpholine: The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group. Its inclusion in a molecule is often associated with improved physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, and the ring's presence generally increases the polarity and aqueous solubility of a compound. Crucially, the morpholine moiety is often metabolically stable and can enhance a drug's pharmacokinetic profile, including absorption and distribution. chemspider.com Its versatile nature and facile synthetic introduction make it a staple in drug discovery. nih.gov

Piperidine: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceutical science. figshare.com It is a saturated six-membered ring containing a single nitrogen atom. This simple structure is found in a multitude of natural alkaloids and synthetic drugs, acting as a versatile framework for introducing various substituents with precise stereochemistry. The basic nitrogen of the piperidine ring can be crucial for receptor binding and can be modified to fine-tune a molecule's properties. Piperidine derivatives have shown a wide range of biological activities and are key components in drugs targeting the central nervous system, inflammation, and infectious diseases. pharmjournal.ru

The combination of both morpholine and piperidine within a single molecule, as seen in various advanced pharmaceutical agents, allows for the synergistic leveraging of their respective advantageous properties. figshare.comresearchgate.net

Overview of Current Research Trajectories Involving the Compound

Given the absence of dedicated studies on this compound, its research trajectories can be inferred from the applications of structurally related compounds and its core chemical features. The molecule represents a scaffold that combines the benefits of its constituent heterocycles via a stable, conformationally influential urea linker.

Potential research directions include:

Medicinal Chemistry Scaffold: The compound could serve as a foundational structure for creating libraries of novel molecules. By modifying the piperidine or morpholine rings with various substituents, chemists can explore structure-activity relationships (SAR) for a range of biological targets. Computational analyses of similar piperidinyl urea derivatives have been used to identify key pharmacophoric features responsible for specific biological activities, a strategy that could be applied to derivatives of this compound. nih.gov

Fragment-Based Drug Discovery: The individual components (morpholine-carbonyl and piperidine-carbonyl) can be considered valuable fragments in fragment-based screening to identify initial hits against protein targets. The full molecule could then be used as a more complex starting point for lead optimization.

Ligand Development in Coordination Chemistry: The presence of multiple heteroatoms (three nitrogen and two oxygen atoms) with available lone pairs of electrons makes this compound a potential multidentate ligand for coordinating with metal ions. Research could explore its use in forming novel metal-organic complexes with potential applications in catalysis or materials science.

Supramolecular Chemistry: The urea core provides defined hydrogen bonding capabilities. This feature could be exploited in the design of self-assembling systems, organogels, or anion sensors, where the heterocyclic rings could be functionalized to further direct the assembly process or modulate the material's properties. bldpharm.com

In essence, while this compound may currently be an under-explored molecule, its chemical structure positions it as a promising platform for innovation in diverse areas of advanced chemical research.

Data Tables

Table 1: Chemical Properties of this compound Note: The following properties are calculated and not based on experimentally verified data.

IdentifierValue
IUPAC Name morpholino(piperidin-1-yl)methanone
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Canonical SMILES C1CCN(CC1)C(=O)N2CCOCC2
InChI Key YBGPSLMAWUJTCB-UHFFFAOYSA-N
CAS Number Not assigned

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O2 B11172151 Morpholin-4-yl(piperidin-1-yl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

morpholin-4-yl(piperidin-1-yl)methanone

InChI

InChI=1S/C10H18N2O2/c13-10(11-4-2-1-3-5-11)12-6-8-14-9-7-12/h1-9H2

InChI Key

KIVCHWZIMZZMNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2CCOCC2

Origin of Product

United States

Spectroscopic and Structural Elucidation of Morpholin 4 Yl Piperidin 1 Yl Methanone

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption data for Morpholin-4-yl(piperidin-1-yl)methanone is not available in the reviewed literature.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

No publicly available single-crystal X-ray diffraction data for this compound was found. Consequently, information regarding its crystal system, space group, molecular conformation, and intermolecular interactions remains undetermined.

Crystal System and Space Group Determination

This information is not available as the crystal structure has not been reported.

Analysis of Molecular Conformation and Geometry (e.g., Chair Conformation of Heterocyclic Rings)

Without crystallographic data, a definitive analysis of the molecular conformation and geometry for this compound in the solid state cannot be provided.

Elucidation of Intermolecular and Intramolecular Interactions in Crystal Packing

Details of intermolecular and intramolecular interactions are dependent on crystal packing, which is unknown without X-ray diffraction data.

Computational Chemistry and Molecular Modeling of Morpholin 4 Yl Piperidin 1 Yl Methanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental for elucidating the electronic properties of a molecule. These methods can determine the distribution of electrons and predict chemical reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a compound. A smaller gap generally indicates higher reactivity. While this is a standard computational analysis, specific values for the HOMO-LUMO energies and the energy gap for Morpholin-4-yl(piperidin-1-yl)methanone have not been reported in published studies.

Ionization Potential and Electron Affinity Derivations

Ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are key descriptors of a molecule's ability to participate in charge-transfer interactions. These values are often derived from HOMO and LUMO energies, respectively. As no specific HOMO-LUMO data has been published for this compound, derived values for its ionization potential and electron affinity are also unavailable.

Molecular Docking Methodologies for Investigating Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.gov This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov A molecular docking study involving this compound would require a specific biological target. Searches for such studies yielded no results, indicating that its interactions with specific proteins or receptors have not been computationally modeled and published.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics simulations provide detailed information about the movement of atoms and molecules over time. mdpi.com These simulations are used to study the conformational flexibility of a molecule, its stability, and how it interacts with its environment, such as a solvent or a biological membrane. Such studies are valuable for understanding the dynamic behavior of a compound, which can be crucial for its biological activity. mdpi.com No published MD simulation studies focused on the conformational stability and dynamics of this compound could be found.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This provides a theoretical understanding of how a compound might be synthesized or how it might metabolize. A search for theoretical studies on the reaction mechanisms and pathways involving this compound did not yield any specific research findings.

Chemical Reactivity and Transformation Studies of Morpholin 4 Yl Piperidin 1 Yl Methanone

Substitution Reactions Involving Piperidine (B6355638) and Morpholine (B109124) Nitrogen Atoms

The nitrogen atoms of the piperidine and morpholine rings in Morpholin-4-yl(piperidin-1-yl)methanone exhibit nucleophilic character, although this is tempered by the electron-withdrawing effect of the adjacent carbonyl group. Substitution reactions can occur at the α-carbons of the heterocyclic rings through the formation of reactive intermediates.

Electrophilic Substitution on Piperidine Ring

Electrophilic substitution on the piperidine ring of N-acylpiperidines, such as in this compound, does not proceed via classical aromatic electrophilic substitution mechanisms due to the saturated nature of the ring. Instead, reactions with electrophiles typically occur at the α-carbon position adjacent to the nitrogen atom. msu.eduyoutube.com This reactivity is facilitated by the formation of an N-acyliminium ion intermediate. researchgate.netarkat-usa.org

The general mechanism involves the initial activation of the carbonyl oxygen, often by a Lewis acid or protic acid, which makes the α-protons more acidic. Subsequent deprotonation leads to an enolate-like species, or more commonly, the loss of a leaving group from the α-carbon (if present) or oxidation at the α-position generates a highly electrophilic N-acyliminium ion. researchgate.netacs.org This intermediate is then susceptible to attack by a wide range of nucleophiles at the α-carbon, resulting in α-substitution.

Table 1: Examples of Electrophilic Alpha-Substitution Reactions on N-Acylpiperidine Analogs

ElectrophileReagents/ConditionsProduct
Halogens (Br₂, Cl₂)Acidic conditionsα-Halogenated N-acylpiperidine
Alkyl HalidesStrong base (e.g., LDA), then R-Xα-Alkylated N-acylpiperidine
Aldehydes/KetonesAcid or base catalysis (Aldol reaction)α-(β-Hydroxyalkyl)-N-acylpiperidine

Note: This table represents the general reactivity of N-acylpiperidines and is predictive for this compound.

Nucleophilic Substitution Reactions

The nitrogen atoms in this compound can act as nucleophiles, although their reactivity is reduced compared to their parent amines due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov Nucleophilic substitution reactions where the urea (B33335) nitrogen is the attacking species are known, particularly in the context of amination reactions. semanticscholar.orgresearchgate.net For instance, urea anions can act as effective nucleophiles in SNAr reactions. researchgate.net

In the context of this compound, nucleophilic attack by an external nucleophile is more likely to occur at the electrophilic carbonyl carbon, leading to cleavage of the urea linkage, rather than direct substitution on the nitrogen atoms. However, under specific conditions, the nitrogen atoms could potentially participate in substitution reactions. The relative nucleophilicity of the piperidine versus the morpholine nitrogen would be a key factor in determining the site of reaction, with the piperidine nitrogen generally being the more basic and nucleophilic of the two.

Functional Group Modifications and Derivatization Strategies

The functional groups within this compound, namely the urea carbonyl and the heterocyclic rings, are amenable to various modifications through oxidation and reduction reactions.

Oxidation Pathways

The oxidation of N-acylpiperidines and N-acylmorpholines can proceed via several pathways, depending on the oxidizing agent and reaction conditions. A common outcome is the formation of lactams through oxidation at the α-carbon. For instance, anodic methoxylation of N-formylpiperidine leads to an α-methoxylated product, which serves as a precursor to an N-acyliminium ion for further functionalization. nih.gov

Biological oxidation of piperidine itself can lead to N-hydroxypiperidine and other oxidized metabolites. While the reactivity of the acylated form in this compound would differ, oxidation at the nitrogen or the ring carbons remains a plausible transformation.

Table 2: Potential Oxidation Products of this compound

Oxidizing AgentPotential Product(s)
m-CPBA, H₂O₂N-Oxides of piperidine or morpholine
KMnO₄, O₃Ring-opened products, dicarboxylic acids
Electrochemical Oxidationα-Functionalized piperidine/morpholine

Note: This table is illustrative of potential oxidation pathways based on the reactivity of related compounds.

Reduction Reactions

The carbonyl group of the urea linkage in this compound can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). rsc.org This reaction effectively converts the urea into a diamine, linking the piperidine and morpholine rings via a methylene bridge. The reduction of N-substituted lactams with LiAlH₄ is also a well-established method for the synthesis of cyclic amines. rsc.org

The general mechanism for the reduction of amides with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species. Subsequent elimination of the metal oxide and a second hydride addition to the resulting iminium ion yields the amine product.

Table 3: Reduction of Amide/Urea Carbonyl Group

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH₄)1-((Morpholin-4-yl)methyl)piperidine
Diborane (B₂H₆)1-((Morpholin-4-yl)methyl)piperidine

Note: The product listed is the expected outcome of the complete reduction of the carbonyl group in this compound.

Mechanistic Investigations of Complex Transformations

The key to understanding many of the complex transformations of this compound lies in the chemistry of N-acyliminium ions. researchgate.netacs.org These highly reactive intermediates are central to many of the substitution and cyclization reactions of N-acylated heterocycles.

The formation of N-acyliminium ions can be achieved through various methods, including the oxidation of the α-carbon, the reduction of a corresponding lactam precursor, or the acid-catalyzed reaction of an α-hydroxy or α-alkoxy lactam. researchgate.netarkat-usa.org Once formed, these electrophilic species readily react with a host of nucleophiles, including electron-rich aromatic rings, alkenes, and organometallic reagents. arkat-usa.orgnih.govelsevierpure.com

Intramolecular cyclization reactions involving N-acyliminium ions are a powerful tool in synthetic organic chemistry for the construction of complex polycyclic alkaloid skeletons. arkat-usa.orgacs.orgelsevierpure.com In the case of a suitably substituted derivative of this compound, the generation of an N-acyliminium ion on either the piperidine or morpholine ring could initiate an intramolecular cyclization if a nucleophilic moiety is appropriately positioned elsewhere in the molecule. The regiochemical and stereochemical outcomes of such cyclizations are often highly predictable and depend on the geometry of the cyclization precursor. nih.gov

Computational studies have also been employed to investigate the mechanism and enantioselectivity of reactions involving N-acyliminium ions, providing deeper insight into the transition states and factors controlling the reaction pathways. acs.org

Kinetic and Thermodynamic Studies of Reactions

Due to the lack of specific research on this compound, this section will discuss the expected kinetic and thermodynamic characteristics of its formation and potential transformations based on analogous chemical systems. It is crucial to emphasize that the following discussion is based on established principles of organic chemistry and not on direct experimental data for the compound .

The formation of this compound, an N,N'-disubstituted urea, typically involves the reaction of a morpholine derivative with an activated piperidine carbonyl compound, or vice versa. The kinetics of such amide bond formations are influenced by several factors, including the nature of the solvent, the presence of catalysts, and the steric and electronic properties of the reactants.

Expected Kinetic Profile:

The reaction to form the central carbonyl bridge between the morpholine and piperidine rings is expected to follow second-order kinetics, where the rate is dependent on the concentration of both amine reactants. The rate-determining step would likely be the nucleophilic attack of the nitrogen atom of one amine on the activated carbonyl group of the other.

Factors that would be expected to influence the reaction rate include:

Nucleophilicity of the Amines: Both morpholine and piperidine are secondary amines, but their nucleophilicity can be influenced by solvent effects and the nature of any substituents.

Activation of the Carbonyl Group: The use of activating agents such as carbodiimides or conversion of one of the amines to a carbamoyl (B1232498) chloride would significantly increase the reaction rate.

Steric Hindrance: The chair conformations of the morpholine and piperidine rings could present some steric hindrance, potentially slowing the reaction compared to less bulky amines.

Expected Thermodynamic Profile:

The formation of the amide bond in this compound is expected to be a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG). This is typical for the formation of stable amide bonds from activated precursors.

Key thermodynamic considerations would include:

Enthalpy of Reaction (ΔH): The formation of the strong C-N bond would result in a significant release of energy, making the reaction exothermic (negative ΔH).

Data Tables (Hypothetical Analogs):

In the absence of specific data for this compound, the following tables present hypothetical data for analogous amide formation reactions to illustrate the type of information that would be sought in kinetic and thermodynamic studies. It must be stressed that these values are not representative of the target compound and are for illustrative purposes only.

Hypothetical Reaction Rate Constant (k) at 298 K (M⁻¹s⁻¹) Activation Energy (Ea) (kJ/mol)
Amine A + Activated Ester B1.5 x 10⁻²45
Amine C + Acyl Chloride D2.8 x 10¹25
Hypothetical Reaction ΔH° (kJ/mol) ΔS° (J/mol·K) ΔG° at 298 K (kJ/mol)
Amine A + Activated Ester B → Amide AB-50-80-26.16
Amine C + Acyl Chloride D → Amide CD-75-95-46.69

Further experimental and computational research is necessary to determine the specific kinetic and thermodynamic parameters for reactions involving this compound. Such studies would provide valuable insights into its reactivity and stability, aiding in the design of synthetic routes and the prediction of its behavior in various chemical environments.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Methodological Approaches for SAR Analysis

The exploration of the structure-activity relationship (SAR) for Morpholin-4-yl(piperidin-1-yl)methanone and its analogues is accomplished through a combination of experimental and computational methodologies. oncodesign-services.com These approaches systematically investigate how modifications to the molecular structure influence biological activity, guiding the optimization of lead compounds. oncodesign-services.com

Experimental SAR Studies: This foundational approach involves the chemical synthesis of a series of structurally related compounds, followed by biological testing. oncodesign-services.com Key experimental techniques include:

Biological Assays: These are used to measure the biological effect of a compound on a specific target, such as an enzyme or receptor, to determine its potency and efficacy. oncodesign-services.com

Pharmacokinetic Studies: These studies assess the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism. oncodesign-services.com

Toxicological Studies: These are conducted to evaluate the safety profile of a compound by measuring its adverse effects. oncodesign-services.com

Computational SAR Studies: Computational methods leverage computer models to predict the biological activity of novel compounds based on their chemical structure, accelerating the drug discovery process. oncodesign-services.compatsnap.com Prominent computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. creative-proteomics.comjetir.org These models can then be used to predict the activity of unsynthesized molecules. oncodesign-services.com

Molecular Modeling: These techniques utilize computer software to create and simulate three-dimensional models of molecules, providing insights into how they interact with their biological targets. oncodesign-services.com Molecular docking, a key component of molecular modeling, predicts the preferred orientation of a molecule when bound to a receptor. patsnap.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. azolifesciences.com

These experimental and computational methods are often used in concert to build a comprehensive understanding of the SAR, enabling the rational design of new derivatives with improved properties. nih.gov

Role of Morpholine (B109124) Moiety in Modulating Molecular Interactions

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their properties. nih.govresearchgate.netepa.gov Its utility stems from its advantageous physicochemical and metabolic characteristics, as well as its ability to engage in specific molecular interactions. nih.govnih.gov

In the context of this compound, the morpholine moiety serves several key functions:

Enhancement of Physicochemical Properties: The presence of the morpholine ring can improve a molecule's pharmacokinetic profile. nih.govacs.org The weak basicity of the nitrogen atom and the presence of the oxygen atom contribute to a pKa value that can enhance aqueous solubility and permeability across biological membranes, such as the blood-brain barrier. nih.govacs.org

Molecular Interactions: The morpholine ring can directly participate in binding to biological targets. The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to a receptor's active site. acs.orgnih.gov For example, molecular docking studies of certain inhibitors have shown the morpholine oxygen atom forming a hydrogen bond with residues like Val2240 in the mTOR active site. nih.gov

Structural Scaffold: The morpholine ring can function as a rigid scaffold, correctly positioning other functional groups (appendages) for optimal interaction with a target. nih.govacs.org

Role of Piperidine (B6355638) Moiety in Modulating Molecular Interactions

The piperidine ring is another versatile and prevalent heterocyclic scaffold in drug discovery, valued for its ability to introduce conformational constraint and serve as a point for substitution to fine-tune pharmacological activity. acs.orgresearchgate.netresearchgate.net

Within the this compound structure, the piperidine moiety is crucial for:

Conformational Rigidity: The piperidine ring provides a degree of conformational restriction, which can be advantageous for specific binding to a biological target. nih.gov This rigidity helps to reduce the entropic penalty upon binding, potentially leading to higher affinity.

Modulation of Affinity and Selectivity: The piperidine nucleus is a key structural element for influencing receptor affinity. For instance, in a series of histamine H3 receptor ligands, derivatives containing a piperidine ring showed moderate to high affinity, whereas corresponding piperazine derivatives had low to no affinity. nih.gov This highlights the importance of the specific heterocyclic ring in receptor recognition.

Scaffold for Substitution: The piperidine ring serves as an excellent scaffold for introducing various substituents to explore the SAR. Modifications at different positions on the ring can significantly impact potency and selectivity. acs.orgnih.gov The introduction of chiral centers on the piperidine ring can also effectively enhance biological activity and selectivity. thieme-connect.com For example, studies on farnesyltransferase inhibitors showed that converting a piperidin-2-one core to a piperidine core led to a tenfold increase in potency. acs.org

The benzyl-piperidine group, for instance, is known to provide good binding to the catalytic site of the Acetylcholinesterase (AChE) enzyme through interactions with key amino acid residues. encyclopedia.pub This demonstrates the capacity of the substituted piperidine moiety to form critical interactions within a receptor's active site.

Impact of Substituent Patterns on Chemical and Molecular Properties

The chemical and molecular properties of analogues based on the this compound scaffold are highly dependent on the nature and position of various substituents. SAR studies on related heterocyclic compounds have established several key principles regarding substitution patterns.

Substitution on the Piperidine Ring:

N-Substitution: Alkylation or arylation at the nitrogen atom of the piperidine ring can drastically alter the biological profile. In a series of methylphenidate analogs, N-alkylation was shown to change the aromatic ring SAR, with an N-(4-chlorobenzyl) group being more potent than methylphenidate itself in certain binding assays. nih.gov

Ring Substitution: Placing substituents directly on the carbon atoms of the piperidine ring is a critical strategy for optimization. For example, in a series of MAO inhibitors, a para-hydroxy substitution on a piperidine ring demonstrated the highest inhibitory activity, indicating that the position of substitution is crucial. acs.org Furthermore, introducing substituents can improve physicochemical properties; for instance, substitution at the 2-position of the piperidine ring has been shown to enhance aqueous solubility. thieme-connect.com

Substitution on the Morpholine Ring: While direct substitution on the morpholine ring is less commonly explored in the provided literature for SAR, the principle of substitution remains relevant. In a study of morpholine-bearing quinoline derivatives, the length of the carbon linker between the quinoline and morpholine moieties significantly influenced cholinesterase inhibitory potency, with a 2-methylene linker being optimal. nih.gov This indicates that the spatial relationship of the morpholine ring to other parts of the molecule is critical.

General Substituent Effects: The electronic properties of substituents play a significant role. In various series of compounds, electron-donating groups (like methoxy) and electron-withdrawing groups (like chloro or trifluoromethyl) on aromatic rings attached to the heterocyclic core have been shown to modulate activity. For instance, for certain quinoline derivatives, a para-substituted methoxy group led to higher AChE inhibitory potency than a hydroxyl group. nih.gov

The following table summarizes the impact of linker length on cholinesterase inhibition in a series of morpholine-quinoline derivatives, illustrating a key SAR finding.

Compound Series (Linker Length)AChE IC₅₀ (μM)BChE IC₅₀ (μM)
11a-f (3-methylene)0.03 - 1.250.11 - 4.11
11g-l (2-methylene)0.02 - 0.210.06 - 0.96
11m-r (4-methylene)0.05 - 2.560.15 - 8.32
Data adapted from studies on morpholine-bearing quinoline derivatives, demonstrating that a 2-methylene linker generally results in higher potency. nih.gov

Rational Design Principles for Advanced Derivatives

The rational design of advanced derivatives of this compound is guided by the accumulated SAR knowledge. The goal is to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. patsnap.comnih.gov Key principles include:

Scaffold Hopping and Bioisosteric Replacement: One strategy involves replacing one of the heterocyclic rings with a bioisostere to improve properties while maintaining key interactions. For example, replacing a piperazine with a piperidine has been shown to significantly increase affinity for certain receptors. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed. oncodesign-services.com This involves using computational tools like molecular docking to design molecules that fit precisely into the target's binding site, maximizing favorable interactions and minimizing unfavorable ones.

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are used. oncodesign-services.com These approaches, including QSAR and pharmacophore modeling, rely on the knowledge of other molecules that bind to the target of interest to design new, more potent compounds.

Optimizing Physicochemical Properties: Rational design focuses on modulating properties like solubility, lipophilicity (logP), and pKa to improve the ADME profile of a drug candidate. thieme-connect.com The morpholine moiety is often incorporated specifically to enhance solubility and brain permeability. nih.gov

Conformational Constraint: Introducing rigidity into the molecule, for instance through the use of the piperidine ring, is a common design principle to enhance binding affinity by reducing the entropic cost of binding. nih.gov

By integrating these principles, medicinal chemists can design novel analogues of this compound with a higher probability of possessing desired biological activities and drug-like properties.

Advanced Analytical Methodologies for Morpholin 4 Yl Piperidin 1 Yl Methanone Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of Morpholin-4-yl(piperidin-1-yl)methanone. Its versatility and robustness allow for the development of specific methods to separate the target compound from potential impurities, starting materials, and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method is often the first choice for the analysis of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Method development involves the optimization of several parameters to achieve the desired resolution, peak shape, and analysis time.

Key parameters for the HPLC analysis of this compound include the selection of the stationary phase, the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol), the pH of the mobile phase, the column temperature, and the flow rate. A simple, sensitive, and accurate RP-HPLC method can be established for routine analysis. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard of this compound. The peak area response is then plotted against the concentration to establish a linear relationship. This allows for the accurate determination of the compound's concentration in unknown samples. The method's linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) are thoroughly validated to ensure reliable results.

Table 2: Representative Validation Data for a Quantitative HPLC Method

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Advanced Chromatographic Separation Techniques for Isomer Resolution

The molecular structure of this compound does not inherently possess a chiral center. However, the synthesis of derivatives or the presence of impurities could introduce stereoisomers. Furthermore, the potential for conformational isomers, while typically rapidly interconverting, may warrant investigation under specific conditions. Advanced chromatographic techniques are indispensable for the resolution of such isomers.

Chiral chromatography is the gold standard for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioselective separation of a broad range of compounds, including those with amide functionalities. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols in normal-phase mode or a buffered aqueous-organic mixture in reversed-phase mode, is critical for achieving optimal separation.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for both chiral and achiral separations. teledynelabs.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. teledynelabs.com This technique often provides faster separations and reduced solvent consumption compared to HPLC. For polar compounds like amides, the addition of a polar co-solvent (modifier) such as methanol (B129727) is necessary. nih.govtandfonline.com Amide-based stationary phases have shown excellent performance in SFC for the separation of polar molecules. nih.govnsf.gov

Table 3: Comparison of Advanced Chromatographic Techniques for Isomer Resolution

TechniqueStationary Phase ExamplesMobile Phase ExamplesKey Advantages
Chiral HPLC Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Hexane/Isopropanol, Acetonitrile/Water with additivesHigh resolution, well-established
SFC Polysaccharide-based CSPs, Amide-based phasesSupercritical CO₂ with Methanol/Ethanol as modifierFast analysis, reduced organic solvent use, orthogonal selectivity

Development of Specific Detection and Quantification Methods

While UV detection is commonly used in HPLC, more specific and sensitive detection methods are often required for comprehensive analysis, especially for trace-level quantification in complex matrices. Mass spectrometry (MS) coupled with a chromatographic inlet is the premier technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, although derivatization may be necessary to improve its volatility and thermal stability. nih.govkab.ac.ugresearchgate.net For instance, derivatization of the morpholine (B109124) or piperidine (B6355638) moieties can yield derivatives that are more amenable to GC analysis. nih.govresearchgate.net The mass spectrometer provides detailed structural information, allowing for confident identification of the compound and its related substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound, particularly in biological or environmental samples. researchgate.netresearchgate.net In this method, the HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer. The precursor ion corresponding to the protonated or adducted molecule of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and allows for quantification at very low levels, often in the picogram to nanogram range. The development of an LC-MS/MS method involves the optimization of both the chromatographic conditions and the mass spectrometric parameters, such as ionization source settings and collision energies.

Table 4: Overview of Specific Detection and Quantification Methods

MethodPrincipleSample PreparationApplication
GC-MS Separation by gas chromatography, detection by mass spectrometry.Often requires derivatization to increase volatility.Purity profiling, identification of volatile impurities.
LC-MS/MS Separation by liquid chromatography, quantification by tandem mass spectrometry.Sample extraction and cleanup.Trace-level quantification in complex matrices, metabolite identification.

The development and application of these advanced analytical methodologies are essential for a thorough understanding of the chemical properties of this compound. From ensuring the purity of the bulk substance to detecting minute quantities in complex samples, these techniques provide the robust and reliable data necessary for its continued research and development.

Supramolecular Chemistry and Intermolecular Interactions Involving Morpholin 4 Yl Piperidin 1 Yl Methanone

Investigation of Hydrogen Bonding Networks

Hydrogen bonding is a critical directional interaction that governs the assembly of molecules in the solid state. In Morpholin-4-yl(piperidin-1-yl)methanone, the primary hydrogen bond acceptor is the oxygen atom of the carbonyl group (C=O). While the molecule lacks conventional hydrogen bond donors (like N-H or O-H), weak hydrogen bonds involving activated C-H donors are highly probable and play a significant role in the crystal packing of similar structures.

The methylene (B1212753) hydrogens adjacent to the nitrogen atoms of the piperidine (B6355638) and morpholine (B109124) rings, as well as those adjacent to the carbonyl group, can act as weak C-H donors. These can interact with the carbonyl oxygen of neighboring molecules, leading to the formation of predictable supramolecular synthons. For instance, in many N-acylpiperidine structures, C-H···O interactions are fundamental in creating chain or sheet-like architectures.

Furthermore, the ether oxygen of the morpholine ring can also serve as a hydrogen bond acceptor, potentially leading to more complex, three-dimensional networks. Studies on morpholinium salts have demonstrated the robust nature of hydrogen bonds involving the morpholine moiety, where N-H···O interactions dictate the crystal packing, often forming one-dimensional chains or cyclic heterotetrameric structures. nih.gov While the title compound is not a salt, the acceptor capability of the morpholine oxygen remains a key feature.

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorInteraction TypePotential Supramolecular Motif
C-H (Piperidine, α to N)C=O (Carbonyl)Weak Hydrogen BondChain formation
C-H (Piperidine, α to C=O)C=O (Carbonyl)Weak Hydrogen BondDimer or chain formation
C-H (Morpholine, α to N)C=O (Carbonyl)Weak Hydrogen BondInter-molecular linkage
C-H (Morpholine, α to O)C=O (Carbonyl)Weak Hydrogen BondInter-molecular linkage
C-H (Various)O (Morpholine ether)Weak Hydrogen BondCross-linking of chains/sheets

Molecular Recognition Phenomena in Chemical Systems

The piperidine and morpholine rings are common structural motifs in molecules designed for molecular recognition. nih.gov Their chair-like conformations provide a defined three-dimensional structure that can fit into specific cavities of host molecules, such as cyclodextrins, calixarenes, or larger molecular cages. The carbonyl group can act as a specific binding site for complementary hydrogen bond donors on a host molecule.

While there is no specific literature detailing the molecular recognition properties of this compound, the principles derived from related systems are applicable. For example, piperidine derivatives are known to be important fragments in the design of drugs and play a significant role in binding to biological targets through specific intermolecular interactions. mdpi.com The ability of the piperidine nucleus to interact with amino acid residues within protein cavities is a well-established principle in medicinal chemistry. acs.org Similarly, the morpholine moiety is recognized for its capacity to modulate binding affinity and pharmacokinetic properties through molecular interactions with biological targets. e3s-conferences.org These interactions are fundamentally a form of molecular recognition.

Principles of Self-Assembly and Ordered Structures

The self-assembly of this compound into ordered structures like crystals is driven by the minimization of free energy through the formation of multiple, cooperative non-covalent interactions. The final crystal structure, or polymorph, will be the one that achieves the most stable packing arrangement.

Based on studies of related heterocyclic amides, the amide group is a powerful structure-directing entity. rsc.orgnih.gov The planarity of the amide bond and its strong dipole moment influence the local arrangement of molecules. In the absence of strong hydrogen bond donors, the packing is often dominated by a combination of dipole-dipole interactions of the amide groups and weaker C-H···O hydrogen bonds.

The crystal structures of simple heterocyclic molecules like piperidine and morpholine are themselves characterized by the formation of hydrogen-bonded chains that assemble into layers. ed.ac.uk While this compound is a more complex derivative, the inherent tendency of these heterocyclic systems to form ordered, layered structures is likely to be retained.

Applications in Organic Synthesis As a Versatile Building Block

Precursor in the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

There is currently no specific information available in peer-reviewed scientific literature that documents the use of Morpholin-4-yl(piperidin-1-yl)methanone as a direct precursor for the synthesis of complex organic scaffolds or diverse heterocyclic systems. General synthetic strategies for morpholine (B109124) and piperidine-containing scaffolds are well-established; however, these methods typically involve the combination of simpler starting materials rather than employing the pre-formed this compound structure as a key building block. researchgate.netresearchgate.netnih.gov A closely related compound, 4-morpholinopiperidine, has been documented as a reactant for the synthesis of complex carbazole (B46965) derivatives, but this does not directly apply to the methanone (B1245722) derivative. sigmaaldrich.com

Role in the Construction of Bridged and Fused Ring Systems

No studies have been found that describe the role of this compound in the construction of bridged or fused ring systems. The synthesis of such sterically constrained polycyclic structures typically requires specific functionalities and reaction pathways that have not been associated with this compound. While bridged piperidine (B6355638) analogues are of interest in medicinal chemistry for their ability to control molecular conformation, their synthesis does not originate from this compound. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies

One promising approach involves the use of novel coupling reagents that are more environmentally benign and offer higher chemoselectivity. Additionally, researchers are exploring one-pot synthesis procedures to streamline the manufacturing process. For instance, a method analogous to the synthesis of other morpholine-containing compounds could involve the reaction of 2-chloro-3,5-dinitrobenzoyl chloride with morpholine (B109124) in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane nih.gov. While this example is for a different final product, the underlying principle of reacting a carbonyl chloride with a secondary amine is a fundamental strategy that can be optimized for the synthesis of Morpholin-4-yl(piperidin-1-yl)methanone.

Furthermore, the synthesis of related structures, such as 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one, has been achieved through Mannich condensation reactions researchgate.net. This suggests that alternative synthetic strategies, beyond simple amide coupling, could be investigated for the creation of a library of related compounds. The exploration of flow chemistry and microwave-assisted synthesis are also anticipated to offer significant advantages in terms of reaction control and scalability.

In-depth Computational and Theoretical Investigations

Computational and theoretical studies are becoming increasingly vital in understanding the physicochemical properties and potential applications of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, vibrational frequencies, and other quantum chemical parameters. These theoretical insights are crucial for predicting the compound's reactivity and spectroscopic behavior.

Molecular docking simulations represent another significant area of computational investigation. By modeling the interaction of this compound with various biological targets, researchers can predict its potential pharmacological activity. For example, computational studies on other piperidine (B6355638)/piperazine-based compounds have been used to identify and optimize ligands for specific receptors, such as the sigma-1 receptor (S1R) nih.gov. Similar methodologies can be applied to this compound to explore its binding affinity and mode of interaction with a range of proteins. Such studies often involve preparing the 3D structure of the ligand and performing docking analysis against a target protein structure, followed by molecular dynamics simulations to understand the stability of the ligand-protein complex nih.gov.

Moreover, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for evaluating the drug-likeness of the compound. These computational predictions can help in the early stages of drug discovery to identify potential liabilities and guide the design of analogues with improved pharmacokinetic profiles.

Design and Synthesis of Chemically Diverse Analogues

The design and synthesis of chemically diverse analogues of this compound is a critical step towards exploring its structure-activity relationship (SAR) and identifying compounds with enhanced properties. By systematically modifying the morpholine and piperidine rings, as well as the central carbonyl group, researchers can fine-tune the molecule's biological activity and physicochemical characteristics.

For instance, the introduction of various substituents on either the morpholine or piperidine ring can significantly impact the compound's lipophilicity, steric profile, and electronic properties. The synthesis of a library of analogues can be guided by computational predictions to prioritize modifications that are most likely to result in improved activity. The synthesis of related heterocyclic compounds, such as morpholine-substituted tetrahydroquinoline derivatives, has demonstrated the feasibility of creating diverse chemical entities for biological screening nih.govmdpi.com.

Q & A

Q. What are the key synthetic routes for Morpholin-4-yl(piperidin-1-yl)methanone, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation between morpholine and piperidine derivatives using coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) under nitrogen .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Optimization:
    • Temperature control (0–5°C during coupling to minimize side reactions).
    • Solvent selection (polar aprotic solvents like DMF enhance reactivity but require careful drying).
    • Monitoring via thin-layer chromatography (TLC) at each step to confirm intermediate formation .

Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral markers should researchers prioritize?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Focus on signals for morpholine (δ 3.6–3.8 ppm, N-CH₂-O) and piperidine (δ 1.4–1.6 ppm, axial protons; δ 2.2–2.5 ppm, equatorial protons) .
    • ¹³C NMR: Carbonyl resonance (δ 165–170 ppm) confirms the methanone group.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₈N₂O₂ requires m/z 210.1368) .
  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹, if present) .

Q. How does the compound’s structural configuration influence its pharmacological activity?

Methodological Answer:

  • Key Structural Features:
    • Morpholine ring: Enhances solubility and modulates pharmacokinetics via hydrogen bonding.
    • Piperidine moiety: Facilitates interactions with hydrophobic pockets in biological targets (e.g., enzymes or receptors) .
  • Structure-Activity Relationship (SAR):
    • Compare analogs (e.g., fluorophenyl or chlorophenyl substitutions) using assays like MIC (Minimum Inhibitory Concentration) for antimicrobial activity or IC₅₀ for enzyme inhibition .
    • Use molecular docking to predict binding affinities to targets like bacterial topoisomerases or viral proteases .

Advanced Research Questions

Q. How can computational tools predict biological targets and optimize lead compounds?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 main protease) .
    • Prioritize binding poses with the lowest ΔG (Gibbs free energy) and validate via MD simulations (e.g., GROMACS) for stability .
  • QSAR Modeling:
    • Train models on datasets of related compounds (e.g., piperidine-morpholine hybrids) to predict bioactivity using descriptors like LogP and topological polar surface area (TPSA) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Data Triangulation:
    • Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) to control variables like bacterial strain or incubation time .
    • Cross-reference with structural analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify substituent-specific trends .
  • Statistical Analysis:
    • Apply multivariate regression to isolate contributing factors (e.g., lipophilicity vs. steric effects) .

Q. What protocols are recommended for evaluating in vivo pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetic Studies:
    • ADME Profiling: Use Sprague-Dawley rats for oral/intravenous administration. Collect plasma samples at t = 0, 1, 3, 6, 12, 24h. Analyze via LC-MS/MS to determine t₁/₂, Cmax, and AUC .
  • Toxicity Screening:
    • Acute Toxicity: Follow OECD Guideline 423; monitor mortality, organ weight changes, and histopathology over 14 days .
    • Genotoxicity: Conduct Ames test (TA98/TA100 strains) to assess mutagenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.